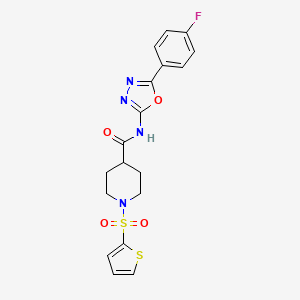

![molecular formula C15H15N3O3S B2916262 Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone CAS No. 1001786-02-2](/img/structure/B2916262.png)

Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

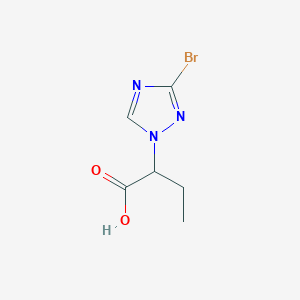

“Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone” is a complex organic compound. It contains a cyclopropyl group, a pyrazole ring which is a type of heterocyclic aromatic organic compound, a methanone functional group, and a nitrophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule. The pyrazole ring is a five-membered ring containing two nitrogen atoms, which would contribute to the compound’s reactivity. The methanone group is a carbonyl group (a carbon double-bonded to an oxygen), and the nitrophenyl group is a benzene ring with a nitro group attached .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the nitro group in the nitrophenyl group could be reduced to an amino group under certain conditions. The carbonyl group in the methanone could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups (like the nitro group and the carbonyl group), the rigidity of the molecule due to the cyclopropyl and pyrazole rings, and the overall size and shape of the molecule .Applications De Recherche Scientifique

Synthesis Techniques

Cyclopropyl-containing compounds are of significant interest due to their unique chemical properties and potential applications in medicinal chemistry and synthetic organic chemistry. For instance, cyclopropyl derivatives are utilized in the synthesis of specific histamine H3-receptor antagonists, such as ciproxifan, which is known for its role in sleep-wake regulation and cognitive processes (Stark, 2000). The synthesis of dimethyl sulfomycinamate, an acidic methanolysis product of sulfomycin family antibiotics, demonstrates another application, employing cyclopropane intermediates for creating complex molecular architectures (Bagley et al., 2005).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, cyclopropyl derivatives have shown potential in developing new therapeutic agents. For example, research on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates revealed significant anticancer and antituberculosis activities, highlighting the potential of cyclopropyl-containing compounds in treating infectious diseases and cancer (Mallikarjuna et al., 2014).

Photocage Development

Cyclopropyl derivatives are also explored in the development of photocages, such as in the study of FerriCast, a macrocyclic photocage for Fe3+. These compounds demonstrate the ability to release active species upon light exposure, providing a controlled method for the release of metal ions or other active agents in a spatial and temporal manner (Kennedy et al., 2010).

Synthetic Precursors

Doubly activated cyclopropanes serve as synthetic precursors for preparing various functionalized compounds, such as dihydropyrroles and pyrroles, showcasing the versatility of cyclopropyl-containing compounds in synthesizing heterocyclic structures of interest in pharmaceutical chemistry (Wurz & Charette, 2005).

Orientations Futures

Propriétés

IUPAC Name |

cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-9-14(10(2)17(16-9)15(19)11-7-8-11)22-13-6-4-3-5-12(13)18(20)21/h3-6,11H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHFTFYMVWTQBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2CC2)C)SC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

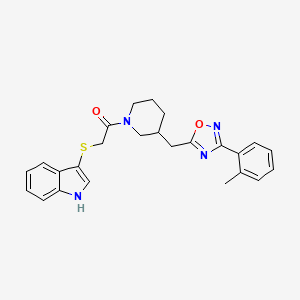

![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide](/img/structure/B2916187.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine](/img/structure/B2916188.png)

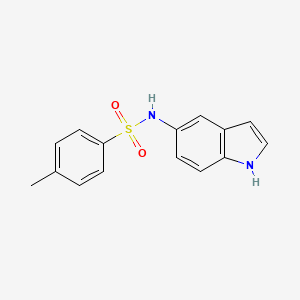

![Tert-butyl 3-[4-(3-amino-1,2-oxazol-5-yl)phenyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2916189.png)

![2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2916191.png)

![9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

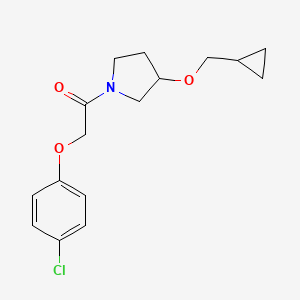

![[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2916196.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2916198.png)